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Compound of Interest

Compound Name:
1-Nitro-2-

(trifluoromethoxy)benzene

Cat. No.: B128801 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, weight,

and other key physicochemical properties of 1-Nitro-2-(trifluoromethoxy)benzene, a

significant compound in chemical research and development. The information is tailored for

researchers, scientists, and professionals in drug development, presenting quantitative data in

a structured format and outlining general experimental approaches based on related isomers.

Core Molecular Properties
1-Nitro-2-(trifluoromethoxy)benzene, also known as o-nitrotrifluoromethoxybenzene, is an

aromatic compound with the chemical formula C₇H₄F₃NO₃.[1][2][3] It possesses a molecular

weight of 207.11 g/mol .[1][2][3] The compound is uniquely identified by its CAS number: 1644-

88-8.[1][2][3]

Quantitative Data Summary
The following table summarizes the key quantitative data for 1-Nitro-2-
(trifluoromethoxy)benzene.
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Property Value Source(s)

Molecular Formula C₇H₄F₃NO₃ [1][2][3]

Molecular Weight 207.11 g/mol [1][2][3]

CAS Number 1644-88-8 [1][2][3]

Topological Polar Surface Area

(TPSA)
52.37 Å² [1]

LogP (octanol-water partition

coefficient)
2.4934 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 2 [1]

Molecular Structure
The molecular structure of 1-Nitro-2-(trifluoromethoxy)benzene consists of a benzene ring

substituted with a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) at adjacent positions

(ortho substitution).

Caption: Molecular structure of 1-Nitro-2-(trifluoromethoxy)benzene.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-Nitro-2-
(trifluoromethoxy)benzene are not extensively documented in publicly available literature.

However, general methodologies for the synthesis of related isomers, such as 1-nitro-3-

(trifluoromethoxy)benzene, can provide insight into potential synthetic routes.

A common approach for the synthesis of nitro-trifluoromethoxy-benzene compounds is the

direct nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid.[2] The

position of the nitro group is directed by the trifluoromethoxy group. Another potential route

involves the conversion of a hydroxyl group to a trifluoromethoxy group, for example, by

starting with the corresponding nitrophenol.[2]
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For structural characterization, a combination of spectroscopic techniques would be employed.

These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be

essential for elucidating the molecular structure. The chemical shifts and coupling constants

of the aromatic protons in ¹H NMR would confirm the ortho-substitution pattern. ¹³C NMR

would provide information on the carbon skeleton, and ¹⁹F NMR would confirm the presence

of the trifluoromethoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic

vibrational frequencies of the functional groups. For aromatic nitro compounds, asymmetric

and symmetric stretching vibrations of the N-O bond are typically observed in the ranges of

1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-F stretching modes of the CF₃

group are expected in the 1100-1300 cm⁻¹ region.[2]

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular

weight and fragmentation pattern of the compound, further confirming its identity.

It is important to note that the specific reaction conditions and spectral data would need to be

determined empirically for 1-Nitro-2-(trifluoromethoxy)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b128801#1-nitro-2-trifluoromethoxy-benzene-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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